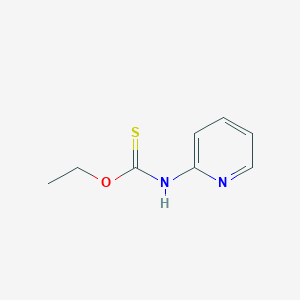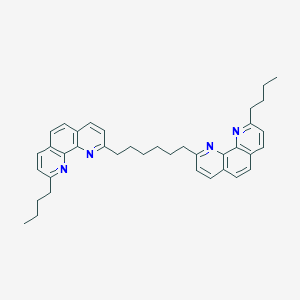
2,2'-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) is a complex organic compound known for its unique structural properties This compound features a hexane backbone with two phenanthroline units attached via butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) typically involves the reaction of 9-butyl-1,10-phenanthroline with hexane-1,6-diyl dihalide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) can undergo various chemical reactions, including:
Oxidation: The phenanthroline units can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized phenanthroline derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Substituted phenanthroline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mecanismo De Acción
The mechanism by which 2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) exerts its effects is primarily through its ability to form stable complexes with metal ions. The phenanthroline units act as chelating agents, binding to metal ions and stabilizing them. This interaction can influence various molecular pathways, depending on the specific metal ion involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: A simpler analog without the hexane and butyl groups.
2,2’-Biquinoline: Similar structure but with quinoline units instead of phenanthroline.
Uniqueness
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) is unique due to its extended hexane backbone and butyl groups, which provide additional flexibility and steric hindrance. This can lead to the formation of more stable and selective complexes compared to its simpler analogs.
Propiedades
Número CAS |
155400-76-3 |
|---|---|
Fórmula molecular |
C38H42N4 |
Peso molecular |
554.8 g/mol |
Nombre IUPAC |
2-butyl-9-[6-(9-butyl-1,10-phenanthrolin-2-yl)hexyl]-1,10-phenanthroline |
InChI |
InChI=1S/C38H42N4/c1-3-5-11-31-23-19-27-15-17-29-21-25-33(41-37(29)35(27)39-31)13-9-7-8-10-14-34-26-22-30-18-16-28-20-24-32(12-6-4-2)40-36(28)38(30)42-34/h15-26H,3-14H2,1-2H3 |
Clave InChI |
VRXVXSFBVHTIOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCCCCC4=NC5=C(C=CC6=C5N=C(C=C6)CCCC)C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


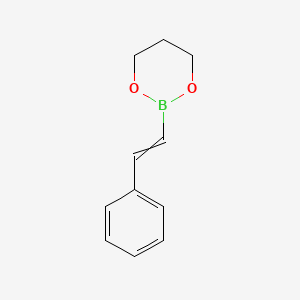
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
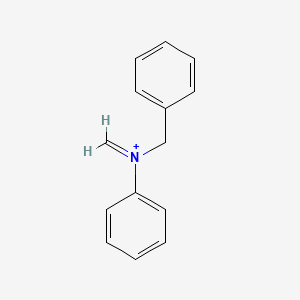
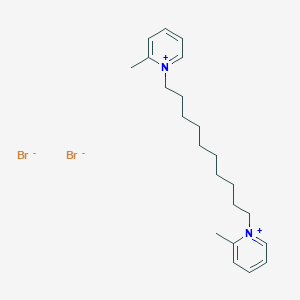
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
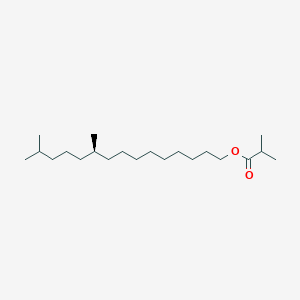
![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)
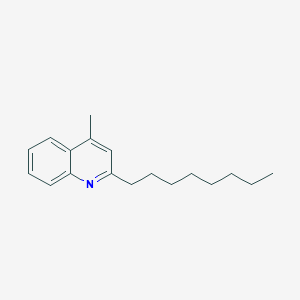
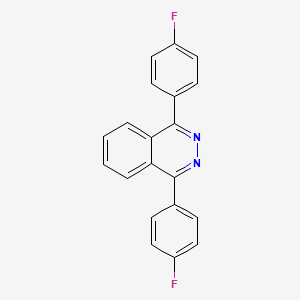
![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
